molecular formula C10H11NO2 B13420326 (3-Nitrobut-2-en-2-yl)benzene CAS No. 66618-75-5

(3-Nitrobut-2-en-2-yl)benzene

Cat. No.: B13420326
CAS No.: 66618-75-5
M. Wt: 177.20 g/mol
InChI Key: SMLHUHINFZJSHO-UHFFFAOYSA-N
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Description

(3-Nitrobut-2-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a nitro group and a butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrobut-2-en-2-yl)benzene typically involves the nitration of butenylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the butenylbenzene molecule .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where butenylbenzene is continuously fed into the reactor along with the nitrating agents. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: (3-Nitrobut-2-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Nitrobut-2-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-Nitrobut-2-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The benzene ring provides a stable framework that can engage in π-π interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and a butenyl group on the benzene ring.

Properties

CAS No.

66618-75-5

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-nitrobut-2-en-2-ylbenzene

InChI

InChI=1S/C10H11NO2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

SMLHUHINFZJSHO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)[N+](=O)[O-])C1=CC=CC=C1

Origin of Product

United States

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